molecular formula C7H13NO2 B1345472 4-(2,3-Epoxypropyl)morpholine CAS No. 6270-19-5

4-(2,3-Epoxypropyl)morpholine

Cat. No. B1345472
CAS RN: 6270-19-5
M. Wt: 143.18 g/mol
InChI Key: KKWQCCPQBCHJBZ-UHFFFAOYSA-N
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Description

4-(2,3-Epoxypropyl)morpholine is a chemical compound with the CAS Number: 6270-19-5 and a molecular weight of 143.19 . It has a linear formula of C7H13NO2 .


Synthesis Analysis

The synthesis of 4-(2,3-Epoxypropyl)morpholine involves the reaction of morpholine with epichlorohydrin . The reaction is carried out in tert-butyl alcohol at 0 - 20°C. After the addition of the reactants, the reaction mixture is allowed to warm up to room temperature and stirred for 24 hours. The reaction mixture is then added dropwise with a solution of potassium tert-butoxide in tetrahydrofuran while maintaining the temperature below 10°C .


Molecular Structure Analysis

The molecular structure of 4-(2,3-Epoxypropyl)morpholine is represented by the linear formula C7H13NO2 . The compound has a molecular weight of 143.19 .


Physical And Chemical Properties Analysis

4-(2,3-Epoxypropyl)morpholine is a colorless transparent liquid . It has a boiling point of 93-98°C at 12mm and a density of 1.05 g/mL .

Scientific Research Applications

  • The morpholine (1,4-oxazinane) motif , which includes 4-(2,3-Epoxypropyl)morpholine, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This suggests it may have applications in the synthesis of these types of compounds.

  • There have been recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds . This could suggest that 4-(2,3-Epoxypropyl)morpholine might be used in these synthesis processes, although the specific methods and outcomes aren’t detailed.

  • Chemical Properties : 4-(2,3-Epoxypropyl)morpholine is a chemical compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.19 .

  • Potential Applications : The morpholine motif, which includes 4-(2,3-Epoxypropyl)morpholine, is found in many natural products and biologically relevant compounds . This suggests it may have applications in the synthesis of these types of compounds.

  • Synthesis Processes : There have been advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds . This could suggest that 4-(2,3-Epoxypropyl)morpholine might be used in these synthesis processes.

  • Safety Information : It’s important to note that the use of this compound should be conducted by trained individuals in a controlled laboratory setting, as it may have safety considerations .

  • Chemical Properties : 4-(2,3-Epoxypropyl)morpholine is a chemical compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.19 .

  • Potential Applications : The morpholine motif, which includes 4-(2,3-Epoxypropyl)morpholine, is found in many natural products and biologically relevant compounds . This suggests it may have applications in the synthesis of these types of compounds.

  • Synthesis Processes : There have been advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds . This could suggest that 4-(2,3-Epoxypropyl)morpholine might be used in these synthesis processes.

  • Safety Information : It’s important to note that the use of this compound should be conducted by trained individuals in a controlled laboratory setting, as it may have safety considerations .

Safety And Hazards

The safety information for 4-(2,3-Epoxypropyl)morpholine indicates that it is a flammable liquid and vapor . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of damaging fertility and the unborn child . It is toxic in contact with skin or if inhaled .

properties

IUPAC Name

4-(oxiran-2-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-9-4-2-8(1)5-7-6-10-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWQCCPQBCHJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902766
Record name NoName_3320
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Epoxypropyl)morpholine

CAS RN

6270-19-5
Record name 4-(2,3-Epoxypropyl)morpholine
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Record name 4-(2,3-Epoxypropyl)morpholine
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Record name 6270-19-5
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Record name 4-(2,3-epoxypropyl)morpholine
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Synthesis routes and methods I

Procedure details

To 1 L 3-neck round bottom flask, fitted with mechanical stirring, thermocouple and addition funnel, was charged morpholine (91.5 g, 91.5 ml, 1.05 mole, 1.0 eq.) and 200 ml of methanol. The solution was stirred rapidly while adding R-epichlorohydrin (100 g, 84.5 ml, 1.08 mole, 1.03 eq.) from the addition funnel over about 30 minutes. The temperature was monitored and when the pot temperature reached 27° C., the reaction was cooled with an ice water bath. The clear solution was stirred for 18 hours. The reaction was assayed by GC (dilute 5 drops of reaction mixture into 1 ml of ethanol and inject onto a 15 m DB-5 capillary GC column with the following run parameters, Injector 250° C., detector 250° C., initial oven temperature 28° C. warming to 250° C. at 10° C. per minute.) The reaction was complete with less than 3% morpholine remaining. The solution was cooled to 10° C. and a 25 wt. % solution of sodium methoxide in methanol (233 g, 1.08 mole, 247 ml) was added dropwise keeping the temperature less than 15° C. The resulting white slurry was stirred at 10–15° C. for 2 hours and checked by GC using the above conditions. None of the chlorohydrin could be observed. The mixture was concentrated on the rotoevaporator using 50° C. bath and full house vacuum. The resulting mixture was diluted with water (500 ml) and methylene chloride. The phases were separated and the aqueous phase washed with methylene chloride (500 ml). The combined organic layers were dried over sodium sulfate and concentrated to a clear, colorless oil. This provided 145 g, 97% yield of 1,2-epoxy-3-morpholin-4-ylpropane. 1H NMR (400 MHz, DMSO-d6) δ 3.3 (dd, 4H), 3.1 (m, 1H), 2.6 (dd, 1H), 2.5 (dd, 1H), 2.4 (m, 4H), 2.2 (dd, 2H); 13C NMR (100 MHz, DMSO-d6) δ 65.4, 60.1, 53.1, 48.9, 43.4.
Quantity
91.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
84.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
247 mL
Type
reactant
Reaction Step Four
[Compound]
Name
chlorohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

0.87 g (20 mmole) of sodium hydride (as a 55% w/w suspension in mineral oil) were suspended in 20 ml of tetrahydrofuran. 1.74 g (20 mmole) of morpholine and subsequently 1.85 g (20 mmole) of epichlorohydrin were then added, whilst ice-cooling, to this suspension, and the reaction mixture was allowed to stand at room temperature for 48 hours. At the end of this time, methylene chloride was added to the reaction mixture, and the organic layer was separated, washed with a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate, and concentrated by evaporation under reduced pressure. The residue was purified by silica gel column chromatography (eluent: methylene chloride), to give 530 mg of 1-morpholino-2,3-epoxypropane.
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step Two
Quantity
1.85 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
N Nakabayashi, E Masuhara, Y Iwakura - Bulletin of the Chemical …, 1966 - journal.csj.jp
1-Chloro-2-hydroxypropyl sulfonates are obtained by the reaction of glycidyl sulfonates with hydrochloric acid at room temperature. They are converted into 1,3-dichloro-2-propanol by …
Number of citations: 16 www.journal.csj.jp
DL Heywood, B Phillips - Journal of the American Chemical …, 1958 - ACS Publications
TV VI Support for the above mechanism is gained from our observation that when the reactants are mixed rapidly in the presence of a small amount of water and worked up immediately …
Number of citations: 44 pubs.acs.org
ER Blout, RH Karlson - Journal of the American Chemical Society, 1958 - ACS Publications
JG Kirkwood, This Journal, 78, 2650 (1956). investigations of their optical activities. When in the helical configuration, 4 these polypeptides do not obey a single-term Drude equation but…
Number of citations: 120 pubs.acs.org
A Liu, J Zhang, X Lv - Chinese Journal of Catalysis, 2018 - Elsevier
Carbon dioxide (CO 2 ) capture and catalytic conversion has become an attractive and challenging strategy for CO 2 utilization since it is an abundant, inexpensive, and renewable C1 …
Number of citations: 36 www.sciencedirect.com
J Potaczek - 2006 - dl.cm-uj.krakow.pl
The invented path of synthesis started with the connection of chiral synthon-4-(2, 3-epoxypropyl) morpholine (2) to 8-bromotheophylline (1). The synthon was received m reaction of …
Number of citations: 2 dl.cm-uj.krakow.pl

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